6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Overview
Description
6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the hydrolysis of corresponding nitriles, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a hypoglycemic agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors involved in metabolic pathways, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinecarboxylic acids with different substituents, such as:
- 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid
- 1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid
Uniqueness
6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is unique due to its specific isopropyl and methyl substituents, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to other similar compounds.
Biological Activity
6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, also known as 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C9H11NO3
- Molecular Weight : 181.19 g/mol
- CAS Number : 98483-00-2
- Synonyms : 2-hydroxy-6-isopropyl-nicotinic acid, 2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid
Antimicrobial Properties
Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including the DPPH radical scavenging test. Such tests measure the compound's ability to neutralize free radicals, which are implicated in oxidative stress and related diseases. Preliminary results suggest that this compound may possess moderate antioxidant properties, contributing to its potential therapeutic applications .
Neuroprotective Effects
Studies have indicated that pyridine derivatives can influence neurotransmitter systems, particularly GABAergic and glutamatergic pathways. The inhibition of GABA aminotransferase by similar compounds has been linked to increased GABA levels in the brain, suggesting a possible neuroprotective role for this compound . This could have implications for treating neurological disorders such as epilepsy.
Study on Antimicrobial Efficacy
A study conducted by Umesha et al. focused on synthesizing various pyridine derivatives and evaluating their antimicrobial efficacy against standard bacterial strains. The findings indicated that certain modifications in the pyridine ring enhanced antimicrobial activity significantly . Although specific data on 6-Isopropyl derivatives were limited, the trends observed can be extrapolated to suggest similar potential.
Neuropharmacological Research
Research exploring the neuropharmacological effects of pyridine derivatives highlighted their role in modulating neurotransmitter systems. In particular, compounds with structural similarities to 6-Isopropyl derivatives showed promise in increasing GABA levels and enhancing neuroprotective effects against excitotoxicity . These findings support further investigation into the therapeutic applications of 6-Isopropyl derivatives in neurological conditions.
Data Tables
Property | Value |
---|---|
Chemical Name | 6-Isopropyl-2-oxo-pyridine |
CAS Number | 98483-00-2 |
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
Antimicrobial Activity | Moderate (based on analogs) |
Antioxidant Activity | Moderate (DPPH assay) |
Properties
IUPAC Name |
1-methyl-2-oxo-6-propan-2-ylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)8-5-4-7(10(13)14)9(12)11(8)3/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXDNGUMCMJOBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653243 | |
Record name | 1-Methyl-2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-36-7 | |
Record name | 1-Methyl-2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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